2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040654-74-7
VCID: VC11957700
InChI: InChI=1S/C19H20N4O3S/c1-25-15-5-6-17(26-2)16(9-15)23-19-22-14(12-27-19)8-18(24)21-11-13-4-3-7-20-10-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,24)(H,22,23)
SMILES: COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide

CAS No.: 1040654-74-7

Cat. No.: VC11957700

Molecular Formula: C19H20N4O3S

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide - 1040654-74-7

Specification

CAS No. 1040654-74-7
Molecular Formula C19H20N4O3S
Molecular Weight 384.5 g/mol
IUPAC Name 2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C19H20N4O3S/c1-25-15-5-6-17(26-2)16(9-15)23-19-22-14(12-27-19)8-18(24)21-11-13-4-3-7-20-10-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,24)(H,22,23)
Standard InChI Key CQTMBSSWNDQWEG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Canonical SMILES COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3

Introduction

Chemical and Structural Profile

Molecular Characteristics

The compound’s structure integrates three key domains:

  • A thiazole ring at the core, known for stabilizing electronic interactions in bioactive molecules .

  • A 2,5-dimethoxyphenylamino group attached to the thiazole’s second position, contributing electron-donating methoxy substituents that enhance solubility and binding affinity .

  • An N-(pyridin-3-ylmethyl)acetamide side chain, introducing a pyridine ring that may facilitate hydrogen bonding and π-π stacking with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H23N3O4S\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight413.5 g/mol
CAS Number1105227-23-3
Key Functional GroupsThiazole, acetamide, methoxy

The absence of reported melting/boiling points and solubility data underscores the need for further experimental characterization .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit protocol for this compound is documented, analogous thiazole-acetamide derivatives are typically synthesized via:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or α-haloesters, forming the thiazole backbone .

  • Amination: Coupling the 2-amino position of the thiazole with 2,5-dimethoxyaniline using carbodiimide-based coupling agents .

  • Acetamide Functionalization: Reacting the thiazole’s 4-position with bromoacetyl chloride, followed by nucleophilic substitution with 3-(aminomethyl)pyridine.

Challenges and Yield Improvements

  • Stereochemical Control: The pyridinylmethyl group’s orientation may influence bioactivity, necessitating chiral resolution techniques .

  • Purification: High-performance liquid chromatography (HPLC) is critical due to polar byproducts from methoxy and pyridine groups.

Biological Activities and Mechanistic Insights

Hypothesized Mechanisms

The compound’s structural motifs suggest multiple bioactivity pathways:

  • Thiazole-Phenyl Interaction: The thiazole ring’s electron-deficient nature may intercalate DNA or inhibit topoisomerases, akin to 1,3,4-thiadiazole derivatives .

  • Pyridine-Acetamide Linker: Potential modulation of G protein-coupled receptors (GPCRs), as seen in related acetamide compounds targeting neurological disorders .

Comparative Bioactivity Data

Although direct studies are lacking, analogs demonstrate:

  • Anticancer Activity: Thiazole derivatives with IC50_{50} values of 4.27 µg/mL against melanoma (SK-MEL-2) cells .

  • Antimicrobial Effects: Pyridine-containing acetamides show MICs <10 µM against Gram-positive pathogens.

Table 2: Bioactivity of Structural Analogs

Analog StructureActivity (IC50_{50}/MIC)TargetSource
1,3,4-Thiadiazole-acetamide4.27 µg/mLSK-MEL-2 cells
Pyridinylmethyl-thiazoleMIC: 8.5 µMS. aureus

Structural Analogues and SAR Trends

Key Modifications and Effects

  • Pyridine Position: Shifting the pyridinyl group from the 3- to 2- or 4-position alters receptor binding kinetics.

  • Methoxy Substitution: Replacing 2,5-dimethoxy with 3,4-dimethoxy enhances lipophilicity but reduces aqueous solubility .

Table 3: Analog Comparison

AnalogModificationBioactivity Change
Pyridin-2-ylmethyl variantPyridine at position 2Reduced antimicrobial MIC
3,4-Dimethoxyphenyl variantMethoxy groups repositionedIncreased cytotoxicity

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